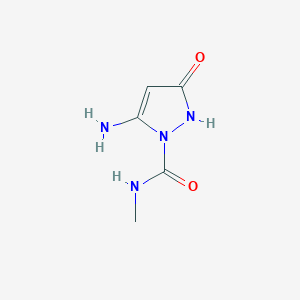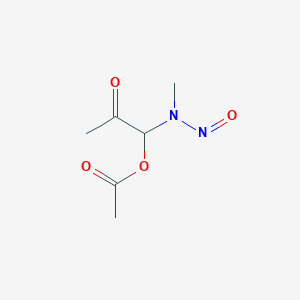
N-Methyl-N-(1-acetoxy-2-oxopropyl)nitrosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(1-acetoxy-2-oxopropyl)nitrosamine (N-Acetoxy-AAF) is a potent carcinogen that has been widely used in scientific research to study the mechanisms of carcinogenesis. It is a nitrosamine compound that is formed by the reaction of acetylacetone with nitrite in the presence of methylamine. N-Acetoxy-AAF has been shown to induce tumors in various organs of experimental animals, including the liver, lung, and bladder.
Mecanismo De Acción
The mechanism of action of N-Acetoxy-AAF involves the formation of DNA adducts, which can lead to mutations and chromosomal aberrations. N-Acetoxy-AAF is metabolized in the liver to form a reactive intermediate, which binds to DNA and forms adducts. The formation of DNA adducts can lead to mutations and chromosomal aberrations, which can ultimately lead to the development of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Acetoxy-AAF include the formation of DNA adducts, induction of oxidative stress, and inhibition of DNA repair mechanisms. N-Acetoxy-AAF has been shown to induce the formation of reactive oxygen species, which can lead to oxidative stress. It also inhibits the activity of DNA repair enzymes, which can lead to the accumulation of DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-Acetoxy-AAF in lab experiments include its potency as a carcinogen, its ability to induce tumors in various organs, and its well-established mechanism of action. The limitations of using N-Acetoxy-AAF in lab experiments include its potential toxicity, the need for careful handling and storage, and the difficulty in obtaining pure samples.
Direcciones Futuras
For research on N-Acetoxy-AAF include the development of new methods for synthesizing pure samples, the identification of new biomarkers for detecting exposure to the compound, and the development of new therapies for preventing or treating cancer. Additionally, the use of N-Acetoxy-AAF in combination with other carcinogens may provide insights into the complex mechanisms of carcinogenesis.
Métodos De Síntesis
The synthesis of N-Acetoxy-AAF involves the reaction of acetylacetone with nitrite in the presence of methylamine. The reaction proceeds through the formation of an intermediate, which is then converted to N-Acetoxy-AAF. The synthesis of N-Acetoxy-AAF is a complex process that requires careful control of reaction conditions to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
N-Acetoxy-AAF has been extensively used in scientific research to study the mechanisms of carcinogenesis. It is a potent carcinogen that induces tumors in various organs of experimental animals. N-Acetoxy-AAF has been used to study the effects of carcinogens on DNA, RNA, and protein synthesis. It has also been used to study the effects of carcinogens on cell proliferation, differentiation, and apoptosis.
Propiedades
Número CAS |
112725-15-2 |
|---|---|
Nombre del producto |
N-Methyl-N-(1-acetoxy-2-oxopropyl)nitrosamine |
Fórmula molecular |
C6H10N2O4 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
[1-[methyl(nitroso)amino]-2-oxopropyl] acetate |
InChI |
InChI=1S/C6H10N2O4/c1-4(9)6(8(3)7-11)12-5(2)10/h6H,1-3H3 |
Clave InChI |
HZSZBZLCMBKMOU-UHFFFAOYSA-N |
SMILES |
CC(=O)C(N(C)N=O)OC(=O)C |
SMILES canónico |
CC(=O)C(N(C)N=O)OC(=O)C |
Sinónimos |
N-MAOPN N-methyl-N-(1-acetoxy-2-oxopropyl)nitrosamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




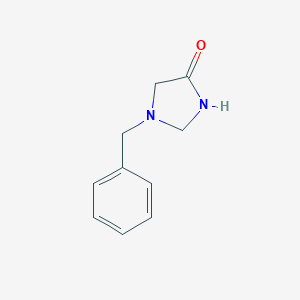
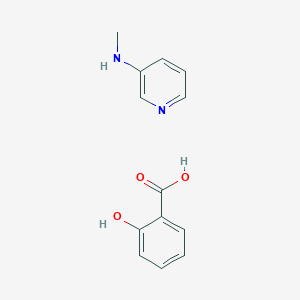
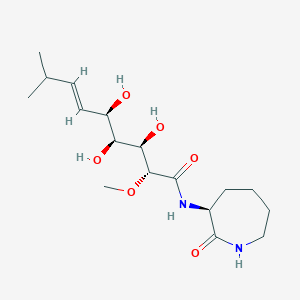
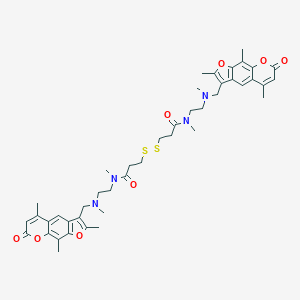
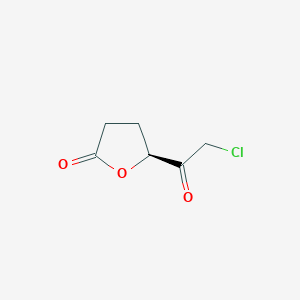
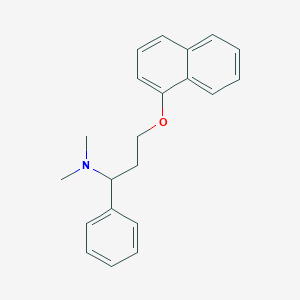
![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)
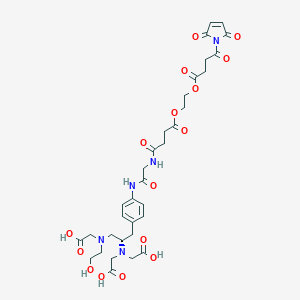

![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)

